![molecular formula C16H12N2O B14214388 2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one CAS No. 543745-39-7](/img/structure/B14214388.png)
2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one is a heterocyclic compound that belongs to the indoloquinoline family. This compound is characterized by its unique structure, which includes an indole fused to a quinoline ring. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoloquinoline derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest. Additionally, it may inhibit certain enzymes, such as cyclin-dependent kinases, which play a crucial role in cell division .
Comparación Con Compuestos Similares
Similar Compounds
Indolo[3,2-d]benzazepines: These compounds have a similar indole-quinoline structure but differ in the position of the fused rings.
Quinolin-2-ones: These compounds share the quinoline core but have different substituents and functional groups.
Uniqueness
2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one is unique due to its specific substitution pattern and the presence of a methyl group at the 2-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound for research and development .
Propiedades
Número CAS |
543745-39-7 |
|---|---|
Fórmula molecular |
C16H12N2O |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
2-methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one |
InChI |
InChI=1S/C16H12N2O/c1-9-6-7-13-11(8-9)15-14(16(19)18-13)10-4-2-3-5-12(10)17-15/h2-8,17H,1H3,(H,18,19) |
Clave InChI |
OVIXQTQXQIYLMV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=O)C3=C2NC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide](/img/structure/B14214329.png)
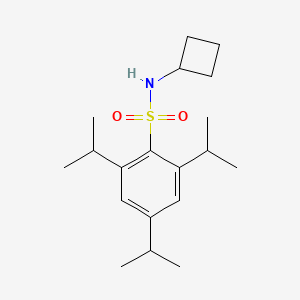

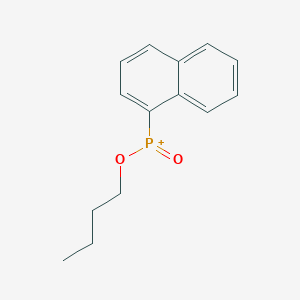

![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14214354.png)
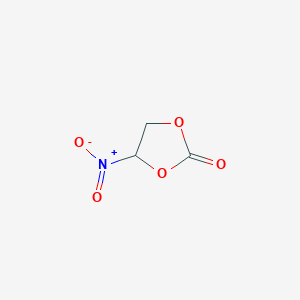
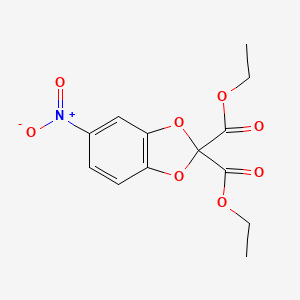

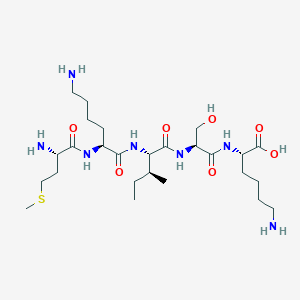
![7-(Furan-3-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14214380.png)

![N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea](/img/structure/B14214386.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)-](/img/structure/B14214396.png)
